N-苯基萘二甲酰亚胺

描述

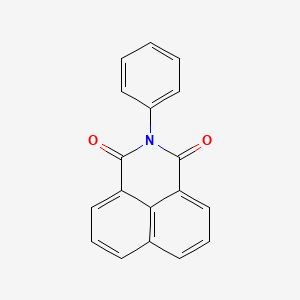

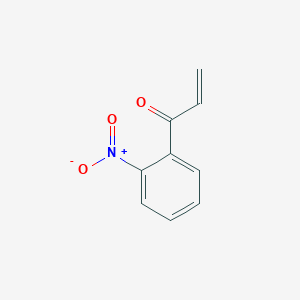

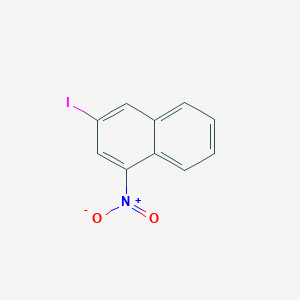

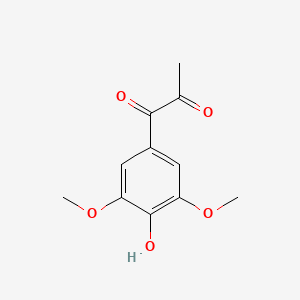

N-Phenylnaphthalimide is a chemical compound with the molecular formula C18H11NO2 . It is also known by other names such as n-phenyl-1,8-naphthalimide, 2-phenylbenzo[de]isoquinoline-1,3-dione, and N-Phenyl-1,8-naphthalenedicarbimide .

Molecular Structure Analysis

The molecular structure of N-Phenylnaphthalimide includes a phenyl group attached to a naphthalimide . The InChI string representation of its structure isInChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15 (16 (12)14)18 (21)19 (17)13-8-2-1-3-9-13/h1-11H . Chemical Reactions Analysis

The chemical reactions of N-Phenylnaphthalimide have been explored in the context of photophysics . The compound exhibits efficient internal conversion, resulting in short fluorescence decay times and low fluorescence and triplet yields .Physical And Chemical Properties Analysis

N-Phenylnaphthalimide has a molecular weight of 273.3 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学研究应用

α-葡萄糖苷酶抑制

N-苯基萘二甲酰亚胺衍生物因其作为 α-葡萄糖苷酶抑制剂的潜力而受到研究。发现衍生物 N-(2,4-二硝基苯基)萘二甲酰亚胺是酵母 α-葡萄糖苷酶和麦芽糖酶的有效抑制剂,表明其作为一组新的 α-葡萄糖苷酶抑制剂的潜力 (Pluempanupat 等人,2007 年)。

Zn(II) 传感

已开发出结合 4-氨基萘二甲酰亚胺的水溶性 Zn(II) 传感器 (WZS),因为它具有高光稳定性和对 pH 值的惰性响应。该化合物在细胞内 Zn(II) 成像中显示出潜力,突出了其在生物和化学传感应用中的效用 (Wang 等人,2005 年)。

放射性碘化和生物医学成像

N-苯基萘二甲酰亚胺衍生物已在放射性碘化和生物医学成像领域得到探索。一种新型衍生物 N-(5-(2-羟基苯基)-4,5-二氢-1H-吡唑-3-基)萘二甲酰亚胺已成功放射性碘化,显示出作为癌症成像和/或治疗剂的潜力 (Motaleb 等人,2015 年)。

发光应用

N-苯基萘二甲酰亚胺及其衍生物已被合成用于发光应用。建议将这些化合物用作绿色和红色光谱区域中的有效激光染料,在各种光学应用中具有潜力 (Nifant’ev 等人,2008 年)。

聚合物科学

在聚合物科学中,已经开发出基于 N-苯基萘二甲酰亚胺的聚酰亚胺。这些聚合物表现出高的玻璃化转变温度和增强的热稳定性,表明它们在高性能材料应用中的潜力 (Im 和 Jung,2000 年)。

降脂和抗炎活性

N-苯基萘二甲酰亚胺衍生物已显示出降脂和抗炎活性。发现这些化合物可有效降低小鼠的血浆胆固醇和甘油三酯水平,并抑制角叉菜胶诱导的小鼠水肿,表明它们在相关疾病中的治疗潜力 (Assis 等人,2014 年)。

多相催化

已将掺入金属有机框架中的 N-羟基萘二甲酰亚胺 (NHPI) 用作苄胺及其衍生物的需氧氧化催化剂。这展示了 N-苯基萘二甲酰亚胺衍生物在催化中的作用,为有机化学中高效合成程序的开发做出了贡献 (Dhakshinamoorthy 等人,2010 年)。

作用机制

The mechanism of action of N-Phenylnaphthalimide involves solvent and geometrical relaxation of the Franck−Condon state, yielding two emitting excited states . The extended conjugation comprising the phenyl and naphthalimide moieties, attributed to the coplanar geometry, together with the charge transfer character endows the long-wavelength excited state with extra stability .

未来方向

属性

IUPAC Name |

2-phenylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)18(21)19(17)13-8-2-1-3-9-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWBUBSEWUZCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311081 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylnaphthalimide | |

CAS RN |

6914-98-3 | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinct photophysical properties do N-Phenylnaphthalimides exhibit compared to N-Alkyl derivatives?

A1: Unlike N-Alkyl derivatives, N-Phenylnaphthalimides demonstrate a unique dual fluorescence. They emit either a short-wavelength (SW) fluorescence, akin to N-Alkyl derivatives, or a significantly red-shifted long-wavelength (LW) fluorescence. [] The ratio of these SW and LW components is influenced by the specific substituents on the N-phenyl group and the properties of the solvent. [] Additionally, N-Phenylnaphthalimides are characterized by highly efficient internal conversion, leading to shorter fluorescence decay times and lower fluorescence and triplet yields compared to their N-Alkyl counterparts. []

Q2: How do solvent properties influence the fluorescence of N-Phenylnaphthalimides?

A2: Research shows that both solvent polarity and viscosity play a significant role in the fluorescence behavior of N-Phenylnaphthalimides. [] The ratio of SW to LW fluorescence emission is directly affected by changes in these solvent properties. [] This suggests that solvent interactions significantly influence the excited state dynamics of these molecules.

Q3: What is the significance of rotational relaxation in the photophysics of N-Phenylnaphthalimides?

A3: The presence of the N-Phenyl group in these molecules introduces the possibility of rotational relaxation around the nitrogen-phenyl bond. [] This rotational motion, influenced by solvent viscosity, likely plays a crucial role in the observed dual fluorescence and the efficiency of internal conversion processes. [] Further research on the dynamics of this rotational relaxation could provide valuable insights into the excited state behavior of N-Phenylnaphthalimides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)